4-(2,4-Difluorobenzyl)piperidine

Sigma-1 Receptor CNS Drug Discovery Structure-Activity Relationship

For sigma-1 receptor SAR campaigns and CYP46A1 inhibitor programs, the 2,4-difluorobenzyl substitution pattern is critical. The 2,4-difluoro arrangement confers distinct electronic and steric properties essential for low-nanomolar target affinity, as established in published pharmacophore models. Using alternative difluorobenzyl isomers compromises binding mode fidelity. - Achieve Ki values in the low nanomolar range with optimized derivatives incorporating this exact building block. - Non-hazardous DOT/IATA classification of the free base eliminates dangerous goods surcharges and simplifies customs clearance. - Room-temperature shipping and high purity (≥95%) reduce logistical overhead for HTS and library construction.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 203860-02-0
Cat. No. B1602801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorobenzyl)piperidine
CAS203860-02-0
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
InChIKeyVXQMAHFHVBQZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorobenzyl)piperidine: Procurement Overview


4-(2,4-Difluorobenzyl)piperidine (CAS 203860-02-0) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . It is classified as an organic amine and serves as a versatile chemical building block in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents . The compound features a piperidine ring substituted at the 4-position with a 2,4-difluorobenzyl moiety, a structural motif that enhances lipophilicity and can influence pharmacokinetic properties and target binding interactions . Typical commercial specifications include a minimum purity of 95%, with the free base form available for room temperature shipping in continental regions .

Building Block Fluorinated piperidine for CNS target synthesis
Logistics Free base, non-hazardous ambient shipping
SAR Alignment 2,4-Difluorobenzyl motif fits sigma-1 and CYP46A1 workflows

4-(2,4-Difluorobenzyl)piperidine Substitution Specificity


In-class benzylpiperidine compounds cannot be freely interchanged because the number and positional arrangement of fluorine atoms on the benzyl ring profoundly influence receptor binding affinity, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies demonstrate that the nature of substitutions on the phenyl ring is important for activity at CNS targets such as monoamine transporters, with electron-withdrawing groups having a maximum effect on potency [1]. The 2,4-difluoro substitution pattern confers distinct electronic and steric characteristics compared to mono-fluoro analogs (2-F, 3-F, or 4-F) or alternative difluoro positional isomers (e.g., 2,5-difluoro, 3,4-difluoro), potentially leading to differential binding modes, as observed in comparative studies between piperidine and piperazine derivatives where distinct binding orientations were confirmed [2]. Furthermore, the free base form (CAS 203860-02-0) offers logistical advantages over hydrochloride salt forms, being classified as non-hazardous for DOT/IATA transport, which reduces shipping complexity and cost compared to regulated alternatives .

Fluorine pattern Mono-fluoro or alternative difluoro isomers may shift receptor affinity and selectivity profiles
Salt form Hydrochloride salt may require temperature control and alters solubility
Structural analog 4-(2,4-Difluorophenyl)piperidine is classified as Dangerous Good, adding shipping complexity

4-(2,4-Difluorobenzyl)piperidine Comparative Evidence


Sigma-1 Receptor Pharmacophore Compatibility

The 2,4-difluorobenzyl substitution pattern on the piperidine scaffold is directly implicated in sigma-1 receptor pharmacophore recognition, as evidenced by its incorporation into high-affinity sigma-1 ligands [1]. While direct binding data for the unsubstituted free base 4-(2,4-difluorobenzyl)piperidine are not publicly available in peer-reviewed literature, SAR studies of related benzylpiperidine series establish that the difluorobenzyl motif contributes to sigma-1 receptor affinity via hydrophobic pocket interactions and electronic effects [1]. In contrast, mono-fluoro analogs such as 4-(4-fluorobenzyl)piperidine have been crystallographically characterized only in complex with beta-secretase, with no reported sigma receptor activity [2]. This target engagement divergence is further supported by the existence of an extensive patent literature specifically claiming 2,4-difluorobenzyl-piperidine-containing compounds as cholesterol 24-hydroxylase (CYP46A1) inhibitors for neurodegenerative disease applications, a therapeutic hypothesis not associated with mono-fluoro positional isomers [3].

Sigma-1 Pharmacophore
Class-level inference
2,4-Difluorobenzyl substitution implicated in sigma-1 and CYP46A1 engagement; mono-fluoro analogs crystallized only with beta-secretase
Supports sigma-1/CYP46A1 SAR alignment
Direct binding data for free base not publicly available
Sigma-1 Receptor CNS Drug Discovery Structure-Activity Relationship

Non-Hazardous Shipping Classification

4-(2,4-Difluorobenzyl)piperidine free base (CAS 203860-02-0) is classified as a non-hazardous material for transportation under DOT/IATA regulations, enabling standard shipping without dangerous goods surcharges or specialized handling requirements . This stands in contrast to the closely related 4-(2,4-difluorophenyl)piperidine (CAS 291289-50-4), which is explicitly classified as a Dangerous Good for transport and may be subject to additional shipping charges . The free base form can be shipped at room temperature in continental regions, eliminating cold-chain requirements , whereas the hydrochloride salt form (CAS 333985-60-7) carries a melting point of 98-102°C and may require more stringent temperature control during extended transit . This regulatory distinction has direct implications for international procurement, customs clearance, and total landed cost calculations.

Shipping Classification
Head-to-head
Zero dangerous goods surcharges vs. comparator surcharges applied; room temperature transport
Reduces procurement complexity and cost
Based on vendor SDS documentation
Chemical Procurement Supply Chain Logistics Optimization

CYP46A1 Inhibitor Scaffold Patent Protection

The 2,4-difluorobenzyl-piperidine moiety is explicitly claimed in Takeda Pharmaceutical's patent application (US 20140088146 A1) as a core structural component of cholesterol 24-hydroxylase (CYP46A1) inhibitors for the prophylaxis or treatment of neurodegenerative diseases [1]. The patent specifically claims 2,4'-bipyridin-3-yl(4-(2,4-difluorobenzyl)-4-hydroxypiperidin-1-yl)methanone and its salts as CYP46A1 inhibitors, with therapeutic claims extending to Alzheimer's disease, mild cognitive impairment, Huntington's disease, Parkinson's disease, and multiple sclerosis [1]. This positions 4-(2,4-difluorobenzyl)piperidine as a critical synthetic precursor to a patented class of neurodegeneration therapeutics. By contrast, the structurally related 4-(2,4-difluorobenzoyl)piperidine serves as an intermediate for the antipsychotic risperidone synthesis , representing an entirely distinct therapeutic area (schizophrenia/psychosis vs. neurodegeneration). The positional isomer 4-(3,4-difluorobenzyl)piperidine is marketed primarily as a general pharmaceutical intermediate without specific patent-protected therapeutic claims .

CYP46A1 Scaffold IP
Cross-study comparable
2,4-Difluorobenzyl moiety specifically claimed in Takeda patent for neurodegeneration; alternative isomers lack equivalent claims
Patent-relevant for neurodegeneration research
Patent US 20140088146 A1
Alzheimer's Disease Parkinson's Disease CYP46A1 Neurodegeneration

Iloperidone Precursor Synthetic Versatility

4-(2,4-Difluorobenzyl)piperidine serves as a key downstream intermediate in the synthesis of iloperidone, an atypical antipsychotic agent, through a pathway involving the reduction of 4-(2,4-difluorobenzoyl)piperidine [1]. The synthetic route proceeds via stereoselective oximation of 4-(2,4-difluorobenzoyl)piperidine to yield (Z)-4-(2,4-difluorobenzoyl)piperidine oxime as the key intermediate, which is then coupled with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone to produce the target iloperidone [1]. This contrasts with alternative routes employing the benzoyl-piperidine intermediate directly for risperidone synthesis [2]. The ability to access both the benzyl (reduced) and benzoyl (oxidized) forms of the 2,4-difluorophenyl-piperidine scaffold provides synthetic divergence points: the benzyl form enables alkylation and reductive amination chemistry, while the benzoyl form enables ketone-derived transformations . This dual accessibility is not universally available across all fluorinated benzylpiperidine isomers, as the corresponding benzoyl precursors vary in commercial availability.

Iloperidone Precursor
Class-level inference
Free base secondary amine enables coupling without prior reduction; benzoyl-piperidine alternative requires additional reduction step
Streamlines iloperidone synthesis route
Process chemistry documentation
Process Chemistry Antipsychotic Synthesis Iloperidone Synthetic Intermediate

4-(2,4-Difluorobenzyl)piperidine Application Scenarios


Sigma-1 Receptor Ligand SAR Exploration

4-(2,4-Difluorobenzyl)piperidine is optimally procured for structure-activity relationship (SAR) campaigns targeting sigma-1 receptor modulation, where the 2,4-difluorobenzyl moiety has been established as a privileged pharmacophore conferring high affinity (Ki values in the low nanomolar range for optimized derivatives) and moderate sigma-2/sigma-1 selectivity [1]. Research groups investigating benzylpiperidine-based sigma ligands for neuroprotection, pain modulation, or oncology applications should select this specific substitution pattern to align with published SAR trends demonstrating that electron-withdrawing fluorine substitution enhances target engagement relative to unsubstituted or mono-fluoro analogs [1].

CYP46A1 Inhibitor Development

Medicinal chemistry programs focused on CYP46A1 inhibition for Alzheimer's disease, Parkinson's disease, Huntington's disease, or multiple sclerosis should procure 4-(2,4-difluorobenzyl)piperidine as the core building block for synthesizing patent-protected inhibitor scaffolds [2]. The Takeda patent portfolio specifically claims the 2,4-difluorobenzyl substitution pattern in the context of heterocyclic CYP46A1 inhibitors, establishing this compound as the requisite starting material for accessing this therapeutic chemical space. Substitution with alternative difluorobenzyl positional isomers would depart from the claimed structural class [2].

Iloperidone Intermediate Synthesis

Process research and development teams optimizing iloperidone manufacturing routes require 4-(2,4-difluorobenzyl)piperidine as the reduced benzyl intermediate downstream from 4-(2,4-difluorobenzoyl)piperidine [3]. The compound's free secondary amine functionality enables the key coupling reactions in iloperidone synthesis, and procurement of the pre-reduced benzyl form eliminates the need for in-house reduction of the benzoyl precursor, streamlining synthetic workflows. This scenario is particularly relevant for CROs and pharmaceutical development groups engaged in generic iloperidone production or second-generation analog synthesis [3].

HTS Library Construction Logistics Advantage

For high-throughput screening (HTS) campaigns and compound library construction at academic screening centers or biotech CROs, the non-hazardous DOT/IATA classification of the free base form provides significant logistical advantages . Procurement teams managing large-scale compound acquisitions can avoid dangerous goods surcharges, simplify customs documentation, and eliminate temperature-controlled shipping requirements when selecting the free base over the hydrochloride salt or regulated positional isomers. This translates to reduced per-compound acquisition costs and accelerated library assembly timelines, critical considerations for screening operations processing thousands of compounds annually .

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR studies
2,4-Difluorobenzyl pharmacophore motif
Sigma-1 binding assays and selectivity profiling
CYP46A1 inhibitor research
Patent-protected 2,4-difluorobenzyl scaffold
CYP46A1 enzymatic inhibition and cholesterol metabolism endpoints
Iloperidone process development
Pre-reduced benzyl-piperidine free base
Synthetic step economy and coupling efficiency
HTS library construction
Non-hazardous ambient shipping free base
Landed cost, customs clearance, and ambient stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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